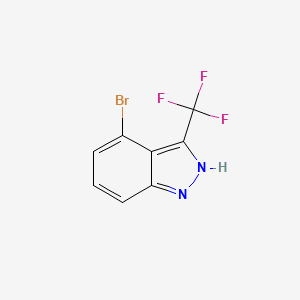

4-Bromo-3-(trifluoromethyl)-1H-indazole

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-3-(trifluoromethyl)-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-4-2-1-3-5-6(4)7(14-13-5)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVZFXNTUQOYEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70856213 | |

| Record name | 4-Bromo-3-(trifluoromethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211583-69-5 | |

| Record name | 4-Bromo-3-(trifluoromethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-(trifluoromethyl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Bromo-3-(trifluoromethyl)-1H-indazole in Modern Medicinal Chemistry

In the landscape of pharmaceutical research and development, the indazole scaffold stands out as a "privileged structure," a core molecular framework that consistently appears in a multitude of biologically active compounds.[1] Its unique bicyclic arrangement, comprising a benzene ring fused to a pyrazole ring, offers a versatile template for interacting with a wide range of biological targets, including protein kinases, which are pivotal in oncology and inflammatory disease research. The strategic functionalization of this core is paramount for fine-tuning pharmacological activity, selectivity, and pharmacokinetic properties.

This guide focuses on a particularly valuable derivative: This compound (CAS Number: 1211583-69-5 ). This molecule is distinguished by two key substituents that impart significant advantages for drug discovery programs:

-

The 3-(Trifluoromethyl) Group: The CF₃ group is a powerful bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can significantly alter the pKa of the indazole N-H, influence metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to target proteins through unique interactions.

-

The 4-Bromo Group: The bromine atom at the 4-position serves as a versatile synthetic handle. It is an ideal leaving group for a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of diverse molecular fragments to explore the chemical space around the core scaffold.[1] This capability is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.

This technical guide provides a comprehensive overview of this compound, from its fundamental properties to its synthesis and strategic application, designed to empower researchers in their quest for novel therapeutics.

PART 1: Physicochemical and Safety Profile

A thorough understanding of a compound's properties and hazards is the foundation of effective and safe research.

Physicochemical Data

The following table summarizes the key computed and reported properties of this compound.

| Property | Value | Source |

| CAS Number | 1211583-69-5 | AK Scientific, Inc.[2]; ChemScene[3]; CyclicPharma[4] |

| Molecular Formula | C₈H₄BrF₃N₂ | AK Scientific, Inc.[2]; CyclicPharma[4] |

| Molecular Weight | 265.03 g/mol | AK Scientific, Inc.[2]; CyclicPharma[4] |

| Purity | ≥95% | AK Scientific, Inc.[2] |

| Physical State | Not available; likely a solid at room temperature | Inferred from related compounds |

| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly closed. | AK Scientific, Inc.[2] |

Safety and Handling

This compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.

Hazard Identification: [2]

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield. An eyewash fountain should be readily accessible.[2]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Protective clothing should be selected based on the specific workplace hazards.[2]

-

Respiratory Protection: Use only with adequate ventilation. If dust or fumes are generated, a NIOSH-approved respirator is required.[2]

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.[2]

-

Wash hands thoroughly after handling.[2]

-

Avoid breathing dust or fumes.[2]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated environment, away from strong oxidizing agents.[2]

-

Incompatible Materials: Strong oxidizing agents.[2]

-

Hazardous Decomposition Products: Combustion may produce carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[2]

First Aid Measures: [2]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

PART 2: Synthesis Methodology: A Plausible and Detailed Protocol

While specific, peer-reviewed synthetic procedures for 1211583-69-5 are not widely published, a robust and logical pathway can be constructed based on established methodologies for analogous substituted indazoles. The following multi-step synthesis starts from a commercially available substituted toluene and employs common, reliable transformations in medicinal chemistry.

Overall Synthetic Workflow

The proposed synthesis follows a logical progression: nitration of a commercially available starting material, followed by cyclization to form the indazole core, and finally, a Sandmeyer reaction to install the bromine at the 4-position.

Caption: Proposed synthetic workflow for this compound.

Detailed Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Methyl-3-nitroaniline

-

Rationale: This step involves a nucleophilic aromatic substitution (SNAr) of the chlorine atom with ammonia. The ortho-nitro group is strongly electron-withdrawing, activating the chlorine for displacement.

-

Procedure:

-

To a solution of 2-chloro-6-nitrotoluene (1.0 eq) in dimethyl sulfoxide (DMSO, 5 mL/g), add a solution of ammonia in methanol (7N, 5.0 eq).

-

Seal the reaction vessel and heat to 80-90 °C.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography (silica gel, hexanes/ethyl acetate gradient).

-

Step 2: Synthesis of 4-Bromo-2-methyl-3-nitroaniline

-

Rationale: The amino group is a strong activating group, directing the electrophilic bromination to the para position. N-Bromosuccinimide (NBS) is a convenient and safe source of electrophilic bromine.

-

Procedure:

-

Dissolve 2-methyl-3-nitroaniline (1.0 eq) in acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC/LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography if necessary.

-

Step 3 & 4: Synthesis of 4-Bromo-1H-indazole via Diazotization and Reductive Cyclization

-

Rationale: This is a classic method for indazole synthesis. The aniline is first converted to a diazonium salt, which then undergoes an intramolecular reductive cyclization. The methyl group is deprotonated under basic conditions and attacks the diazonium group to form the pyrazole ring.

-

Procedure:

-

Suspend 4-bromo-2-methyl-3-nitroaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C. Stir for 30-60 minutes to form the diazonium salt.

-

In a separate flask, prepare a solution of tin(II) chloride (SnCl₂, 3.0 eq) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the SnCl₂ solution at 0 °C.

-

Allow the reaction to stir and warm to room temperature. The reaction is often accompanied by gas evolution.

-

After 2-3 hours, or when TLC/LC-MS indicates completion, carefully basify the reaction mixture with a cold aqueous NaOH solution to pH > 10.

-

Extract the product with ethyl acetate, dry the combined organic layers, and concentrate. The crude 4-bromo-1H-indazole can be purified by crystallization or column chromatography.

-

Step 5: Synthesis of this compound

-

Rationale: The final step involves the direct trifluoromethylation at the C3 position of the indazole ring. This can be challenging and may require screening of modern trifluoromethylating reagents. A plausible approach involves a radical mechanism using a CF₃ source.

-

Procedure:

-

Dissolve 4-bromo-1H-indazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

-

Add a trifluoromethylating reagent, such as Umemoto's reagent (S-(trifluoromethyl)diphenylsulfonium triflate, 1.2 eq) or Togni's reagent.

-

Add a radical initiator like tert-butyl hydroperoxide (TBHP) or use photoredox catalysis conditions.

-

Heat the reaction (if using a thermal initiator) or irradiate with visible light (if using a photocatalyst) and monitor by LC-MS.

-

Upon completion, quench the reaction, perform an aqueous workup, and extract the product.

-

The final compound will require purification, typically via preparative High-Performance Liquid Chromatography (HPLC), to isolate the desired product from potential isomers and byproducts.

-

PART 3: Applications in Drug Discovery

While specific, published applications for this compound are not abundant in public literature, its structure strongly suggests its utility as a key intermediate in the synthesis of kinase inhibitors and other targeted therapeutics. The indazole core is a well-established pharmacophore for ATP-competitive inhibitors, and this compound provides an ideal starting point for library synthesis.

Logical Workflow for Library Synthesis in Drug Discovery

The true power of this molecule is realized when the 4-bromo position is utilized for diversification through cross-coupling chemistry.

Caption: Strategic use of this compound for chemical library generation.

This strategy allows for the rapid generation of hundreds or thousands of unique analogues where different chemical moieties are installed at the 4-position. This library can then be screened against a panel of biological targets, such as protein kinases, to identify initial hits for a drug discovery program. The trifluoromethyl group at the 3-position provides a constant feature that can enhance binding and improve drug-like properties across the entire library.

Conclusion

This compound is a high-value building block for medicinal chemistry and drug discovery. Its combination of a strategically placed synthetic handle (4-bromo) and a group known to impart favorable drug-like properties (3-trifluoromethyl) on the privileged indazole scaffold makes it a powerful tool for developing novel therapeutics. The synthetic pathways and strategic applications outlined in this guide are designed to provide researchers with the foundational knowledge to safely and effectively incorporate this compound into their research programs, accelerating the path toward new medicines.

References

-

Request PDF. (2025). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Retrieved from [Link]

-

American Chemical Society. (2014). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Journal of Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

Sources

An In-depth Technical Guide to 4-Bromo-3-(trifluoromethyl)-1H-indazole: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-(trifluoromethyl)-1H-indazole is a halogenated, trifluoromethyl-substituted heterocyclic compound that has emerged as a significant building block in medicinal chemistry. Its unique structural features, particularly the presence of a reactive bromine atom and an electron-withdrawing trifluoromethyl group on the indazole scaffold, make it a valuable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic methodology based on established chemical principles, its critical role in the development of kinase inhibitors, and essential safety protocols for its handling.

Core Chemical Identity and Physicochemical Properties

This compound is identified by the CAS Number 1211583-69-5 . The strategic placement of the bromo and trifluoromethyl groups on the indazole ring system imparts specific chemical reactivity and metabolic stability, properties that are highly sought after in drug design. The trifluoromethyl group, a well-known bioisostere for groups like chlorine, enhances metabolic stability by strengthening the C-F bond and increases the lipophilicity of the molecule, which can improve membrane permeability and bioavailability.[1]

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1211583-69-5 | ChemScene[2], AK Scientific, Inc.[3] |

| Molecular Formula | C₈H₄BrF₃N₂ | MySkinRecipes[4] |

| Molecular Weight | 265.03 g/mol | MySkinRecipes[4] |

| IUPAC Name | This compound | - |

| Purity | Typically ≥95% | AK Scientific, Inc.[3] |

Synthesis and Mechanistic Rationale

While specific, peer-reviewed synthetic protocols for this compound are not extensively detailed in publicly accessible literature, a logical and efficient synthetic route can be postulated based on established indazole synthesis methodologies. A common and powerful method for forming the indazole core is the cyclization of ortho-substituted phenylhydrazines or related precursors.[5]

A plausible pathway involves the reductive cyclization of a suitable ortho-nitro-toluene derivative. This approach offers a direct route to the indazole scaffold.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Postulated)

Step 1: Reductive Cyclization of 2-Bromo-6-nitro-α,α,α-trifluorotoluene

-

Reaction Setup: To a solution of 2-bromo-6-nitro-α,α,α-trifluorotoluene (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add hydrazine hydrate (2.0-3.0 eq).

-

Causality: The choice of an ortho-nitro-trifluoromethyl-substituted toluene is critical. The nitro group is an excellent leaving group precursor for cyclization, and its position relative to the trifluoromethyl group directs the formation of the desired 3-(trifluoromethyl)indazole isomer. Hydrazine hydrate serves as the nitrogen source for the pyrazole ring of the indazole system and as the reducing agent to facilitate the cyclization cascade.

-

Execution: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for several hours (e.g., 4-12 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Causality: Heating provides the necessary activation energy for the nucleophilic attack of hydrazine onto the aromatic ring and subsequent intramolecular cyclization and dehydration, which results in the formation of the stable aromatic indazole ring.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

-

Causality: This standard aqueous work-up removes inorganic salts and unreacted hydrazine. Column chromatography is essential for separating the desired product from any potential side products or unreacted starting material, ensuring high purity.

Applications in Drug Development: A Focus on Kinase Inhibition

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[6] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature an indazole core.[7]

The title compound, this compound, serves as a versatile intermediate for creating libraries of potential kinase inhibitors.[4] The bromine atom at the 4-position is a key functional handle, allowing for the introduction of diverse substituents through metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig reactions. This enables the exploration of the chemical space around the indazole core to optimize binding affinity and selectivity for specific kinase targets.

Logical Framework for Kinase Inhibitor Development

Caption: Role of the title compound in a typical kinase inhibitor discovery workflow.

Derivatives of structurally similar bromo-indazoles have shown potent inhibitory activity against various kinases, including those involved in angiogenesis and tumor growth, such as Vascular Endothelial Growth Factor Receptor (VEGFR).[8] The trifluoromethyl group at the 3-position often contributes to favorable binding interactions within the ATP-binding pocket of kinases and enhances the overall drug-like properties of the molecule.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of this compound is paramount to ensure laboratory safety. The following information is derived from available Safety Data Sheets (SDS) for this specific compound.[2][3]

Hazard Identification

-

Signal Word: Warning

-

Hazard Statements:

Recommended Safety Protocols

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[3]

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[3]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]

-

Skin Contact: Wash off with plenty of soap and water. If skin irritation occurs, get medical advice.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[3]

-

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible substances.[3]

Conclusion

This compound stands out as a highly valuable and versatile building block for drug discovery and development. Its well-defined chemical properties, combined with the strategic positioning of its functional groups, provide medicinal chemists with a powerful tool for synthesizing novel compounds with therapeutic potential. The ability to leverage the bromine atom for diverse cross-coupling reactions allows for the systematic exploration of structure-activity relationships, particularly in the pursuit of potent and selective kinase inhibitors. Adherence to strict safety protocols is essential when handling this compound to mitigate potential hazards. As the demand for targeted therapeutics continues to grow, the importance of key intermediates like this compound in the pharmaceutical research landscape is set to increase.

References

-

MySkinRecipes. 7-Bromo-3-(trifluoromethyl)-1H-indazole. [Online] Available at: [Link]

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

Scribd. 4 Bromo 1H Indazole. [Online] Available at: [Link]

- Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Online] Available at: [Link]

-

Organic Chemistry Portal. Indazole synthesis. [Online] Available at: [Link]

-

MDPI. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. [Online] Available at: [Link]

-

NIH National Center for Biotechnology Information. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Online] Available at: [Link]

-

NIH National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Online] Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-BROMO-4-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 3. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Bromo-3-(trifluoromethyl)-1H-indazole [myskinrecipes.com]

- 5. Indazole synthesis [organic-chemistry.org]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Predicted ¹H NMR Spectrum of 4-bromo-3-(trifluoromethyl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, in-depth analysis and prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-bromo-3-(trifluoromethyl)-1H-indazole. In the absence of a publicly available experimental spectrum, this document outlines a detailed predictive methodology based on fundamental NMR principles, analysis of substituent effects, and data from analogous chemical structures. This resource is intended to aid researchers in the identification, characterization, and quality control of this and structurally related compounds in drug discovery and development.

Introduction

This compound is a substituted heteroaromatic compound of interest in medicinal chemistry due to the prevalence of the indazole scaffold in a variety of biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds. A thorough understanding of the predicted ¹H NMR spectrum can significantly aid in the confirmation of its synthesis and in the interpretation of experimental data. This guide will systematically deconstruct the molecular structure to predict the chemical shifts, coupling constants, and multiplicity of each proton signal.

Theoretical Framework for ¹H NMR Prediction

The chemical shift of a proton in a molecule is primarily influenced by its local electronic environment. In aromatic and heteroaromatic systems like indazole, several factors contribute to the final chemical shift:

-

Electronic Effects of Substituents: Electron-donating groups (EDGs) increase the electron density around nearby protons, causing them to be shielded and resonate at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) decrease electron density, leading to deshielding and a downfield shift.

-

Anisotropic Effects: The π-electron system of the aromatic ring generates its own magnetic field. Protons located in the plane of the ring experience a deshielding effect, shifting their signals downfield.

-

Steric Effects: Through-space interactions between bulky substituents and nearby protons can cause either shielding or deshielding, depending on the specific geometry.

-

Coupling Interactions: Spin-spin coupling between non-equivalent neighboring protons leads to the splitting of NMR signals, providing valuable information about the connectivity of the molecule. The magnitude of this splitting is given by the coupling constant (J), measured in Hertz (Hz).

Analysis of the Parent Compound: 1H-Indazole

To predict the spectrum of the substituted indazole, we first consider the ¹H NMR spectrum of the parent compound, 1H-indazole. The chemical shifts for 1H-indazole in CDCl₃ are as follows[1]:

| Proton | Chemical Shift (ppm) |

| H3 | ~8.10 (s) |

| H4 | ~7.77 (d) |

| H5 | ~7.18 (m) |

| H6 | ~7.40 (m) |

| H7 | ~7.51 (d) |

| NH | Broad signal |

These values will serve as our baseline for estimating the shifts in the target molecule.

Substituent Effects in this compound

Our target molecule has two key substituents on the indazole core: a bromine atom at the C4 position and a trifluoromethyl group at the C3 position.

-

Bromine (Br) at C4: Bromine is an electronegative atom and is generally considered an electron-withdrawing group through induction. However, it can also act as a weak electron-donating group through resonance. On a benzene ring, bromine typically causes a downfield shift for the ortho protons and a smaller effect on the meta and para protons.

-

Trifluoromethyl (CF₃) at C3: The trifluoromethyl group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This will significantly deshield adjacent protons. Additionally, the fluorine atoms can couple with nearby protons, leading to long-range J(H-F) coupling.

Predicted ¹H NMR Spectrum of this compound

Based on the analysis of the parent indazole and the expected substituent effects, we can predict the ¹H NMR spectrum of this compound. The molecule has three aromatic protons (H5, H6, and H7) and one NH proton.

Predicted Chemical Shifts and Multiplicities:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Rationale |

| NH | > 10 | Broad singlet | - | The NH proton in indazoles is typically broad and appears at a high chemical shift. |

| H5 | 7.4 - 7.6 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 7-8 Hz, ⁴J(H5-H7) ≈ 1 Hz | H5 is ortho to the bromine at C4, which will cause a downfield shift. It is coupled to both H6 and H7. |

| H6 | 7.2 - 7.4 | Triplet (t) or triplet of doublets (td) | ³J(H6-H5) ≈ 7-8 Hz, ³J(H6-H7) ≈ 7-8 Hz | H6 is meta to the bromine and will be less affected. It is coupled to both H5 and H7. |

| H7 | 7.8 - 8.0 | Doublet (d) | ³J(H7-H6) ≈ 7-8 Hz | H7 is ortho to the nitrogen atom of the pyrazole ring and will be deshielded. It is coupled to H6. |

Note on H3 Proton: In the parent indazole, the H3 proton is present. In our target molecule, this position is substituted with a trifluoromethyl group, so there will be no signal for H3.

Long-Range H-F Coupling: The trifluoromethyl group at C3 is five bonds away from H7. While long-range ⁵J(H-F) couplings are possible, they are typically small (< 1 Hz) and may not be resolved in a standard ¹H NMR spectrum.

Step-by-Step Protocol for ¹H NMR Spectrum Prediction

For researchers aiming to predict the ¹H NMR spectrum of a novel substituted indazole, the following workflow can be employed:

-

Identify the Parent Heterocycle: Start with the known ¹H NMR spectrum of the unsubstituted parent ring system (in this case, 1H-indazole).

-

Analyze Substituent Effects: For each substituent, determine its electronic nature (electron-donating or electron-withdrawing) and its position on the ring.

-

Estimate Chemical Shift Changes: Use established substituent chemical shift (SCS) increments for aromatic systems as a starting point. Adjust these values based on the specific heteroaromatic system.

-

Determine Coupling Patterns: Identify all neighboring non-equivalent protons for each proton of interest. Predict the multiplicity of each signal based on the n+1 rule.

-

Estimate Coupling Constants: Use typical coupling constant values for aromatic and heteroaromatic systems (ortho, meta, and para couplings).

-

Consider Long-Range Couplings: Be aware of the possibility of long-range couplings, especially with fluorine-containing substituents.

-

Synthesize the Predicted Spectrum: Combine the predicted chemical shifts, multiplicities, and coupling constants to generate a theoretical spectrum.

Visualizing the Prediction Workflow

The following diagram illustrates the logical flow of the ¹H NMR prediction process.

Caption: Workflow for the prediction of the ¹H NMR spectrum.

Tabulated Summary of Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| NH | > 10 | br s | - |

| H7 | 7.8 - 8.0 | d | ³J(H7-H6) ≈ 7-8 |

| H5 | 7.4 - 7.6 | dd | ³J(H5-H6) ≈ 7-8, ⁴J(H5-H7) ≈ 1 |

| H6 | 7.2 - 7.4 | t or td | ³J(H6-H5) ≈ 7-8, ³J(H6-H7) ≈ 7-8 |

Conclusion

This technical guide provides a detailed prediction of the ¹H NMR spectrum of this compound. By systematically analyzing the effects of the bromo and trifluoromethyl substituents on the indazole core, we have estimated the chemical shifts, multiplicities, and coupling constants for each proton. This predicted spectrum serves as a valuable reference for researchers working with this compound, aiding in its synthesis, purification, and structural verification. It is important to note that these are predicted values, and experimental verification is recommended for definitive structural confirmation.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

Sources

4-Bromo-3-(trifluoromethyl)-1H-indazole FT-IR spectral analysis

An In-Depth Technical Guide to the FT-IR Spectral Analysis of 4-Bromo-3-(trifluoromethyl)-1H-indazole

Abstract

The strategic incorporation of a trifluoromethyl (-CF3) group and a halogen, such as bromine, into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1] These substitutions can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This compound is a prime example of such a scaffold, holding potential in drug discovery programs. Verifying the chemical identity and structural integrity of this molecule is paramount, and Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for this purpose. This guide presents a detailed FT-IR spectral analysis of this compound, grounded in established spectroscopic principles. We will elucidate the rationale behind the experimental approach, interpret the resulting spectrum by assigning key vibrational modes, and provide a comprehensive protocol for researchers.

Introduction: The 'Why' of Vibrational Spectroscopy for this Molecule

This compound combines three key structural motifs: an aromatic indazole core, a strongly electron-withdrawing trifluoromethyl group, and a bromo substituent. Each of these imparts characteristic vibrational "fingerprints" that can be detected by FT-IR spectroscopy.

-

Indazole Core: The N-H bond of the pyrazole ring and the C=C/C-N bonds of the fused aromatic system give rise to distinct absorptions. The N-H stretching frequency, in particular, is highly sensitive to intermolecular interactions like hydrogen bonding.[2]

-

Trifluoromethyl Group (-CF3): The C-F bonds within this group are highly polarized. The stretching vibrations of these bonds produce some of the most intense and easily identifiable peaks in the entire mid-IR spectrum, serving as a definitive confirmation of successful trifluoromethylation.[3]

-

Bromo Substituent (C-Br): The vibration of the C-Br bond occurs at a much lower frequency, falling into the "fingerprint region." While this region is complex, the C-Br stretch provides a valuable piece of the structural puzzle.[4][5]

FT-IR analysis, therefore, serves as a first-line quality control and structural verification tool. It allows a scientist to confirm the presence of all key functional groups in a single, rapid measurement, validating the synthetic outcome before proceeding to more time-consuming analyses like NMR or mass spectrometry.

Experimental Protocol: A Self-Validating System

For a solid sample like this compound, Attenuated Total Reflectance (ATR) is the preferred FT-IR technique. It requires minimal to no sample preparation, preventing potential polymorphic changes or contamination that can occur during processes like KBr pellet pressing.[1]

Step-by-Step Methodology: FT-IR Data Acquisition via ATR

-

Instrument Preparation: Power on the FT-IR spectrometer and allow the source and laser to stabilize for at least 30 minutes. This ensures thermal equilibrium and minimizes spectral drift.

-

ATR Crystal Cleaning: Meticulously clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., HPLC-grade isopropanol or ethanol) using a lint-free swab. This is a critical step to remove any residues from previous measurements.

-

Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench response. The instrument software will automatically subtract this from the sample spectrum, ensuring that the final spectrum contains only information from the sample itself. A typical background is an average of 32 or 64 scans at a resolution of 4 cm⁻¹.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal. Use a spatula to ensure the entire active area of the crystal is covered.

-

Applying Pressure: Lower the ATR press arm and apply consistent pressure to the sample. This ensures intimate contact between the solid and the crystal surface, which is essential for achieving a high-quality spectrum with strong signal intensity.

-

Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters as the background (e.g., 32 scans, 4 cm⁻¹ resolution).

-

Data Processing & Cleaning: After acquisition, clean the sample from the crystal surface as described in Step 2. The acquired spectrum should be baseline-corrected and, if necessary, an ATR correction algorithm can be applied to account for the wavelength-dependent depth of penetration of the IR beam.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the FT-IR analysis process, from sample handling to final data interpretation.

Caption: Experimental workflow for FT-IR analysis using ATR.

Spectral Interpretation: Decoding the Vibrational Fingerprints

The FT-IR spectrum of this compound can be divided into several key regions, each providing specific structural information. The analysis presented here is based on established group frequency correlations for indazole derivatives, aromatic compounds, and organofluorine/organobromine compounds.[6][7][8]

The N-H and C-H Stretching Region (3500 - 3000 cm⁻¹)

-

N-H Stretch (approx. 3300 - 3100 cm⁻¹): The indazole N-H group is expected to produce a medium-to-strong, broad absorption band in this region. The broadness is a direct consequence of intermolecular hydrogen bonding (N-H···N) between adjacent molecules in the solid state. In dilute solution, this band would appear as a sharper peak at a higher frequency (around 3400-3500 cm⁻¹).[9][10]

-

Aromatic C-H Stretch (approx. 3100 - 3000 cm⁻¹): The C-H bonds on the benzene ring portion of the indazole will give rise to multiple, weaker, but sharp absorptions. The key diagnostic feature is that their frequencies are characteristically above 3000 cm⁻¹, distinguishing them from aliphatic C-H stretches which appear below 3000 cm⁻¹.[5][8][11]

The Aromatic & Double Bond Region (1650 - 1400 cm⁻¹)

-

C=C and C=N Ring Stretching (approx. 1620, 1580, 1500, 1450 cm⁻¹): The conjugated system of the indazole ring results in several sharp, medium-intensity bands in this region. These correspond to the coordinated stretching vibrations of the C=C bonds in the benzene ring and the C=N/C=C bonds in the pyrazole ring. The exact positions and relative intensities are sensitive to the substitution pattern.

The Trifluoromethyl Powerhouse Region (1350 - 1100 cm⁻¹)

-

Asymmetric and Symmetric C-F Stretches (approx. 1330 - 1100 cm⁻¹): This region will be dominated by exceptionally strong and sharp absorption bands corresponding to the C-F stretching vibrations of the -CF3 group.[1] The high intensity is due to the large change in dipole moment during the C-F bond vibration. Typically, multiple strong bands are observed, corresponding to the symmetric and asymmetric stretching modes.[12][13] These peaks are a definitive indicator of the presence of the trifluoromethyl group.

The Fingerprint Region (< 1000 cm⁻¹)

This region contains a complex array of peaks from C-H out-of-plane bending ("oop"), ring deformation modes, and the C-Br stretch. While individual assignment can be challenging without computational modeling, the overall pattern is unique to the molecule.

-

Aromatic C-H Out-of-Plane Bending (approx. 900 - 700 cm⁻¹): The pattern of C-H "oop" bands can sometimes give clues about the substitution pattern on the benzene ring.[11][14]

-

C-Br Stretch (approx. 690 - 550 cm⁻¹): A weak to medium intensity band corresponding to the C-Br stretching vibration is expected in this low-frequency region.[4][5] Its presence confirms the bromo-substitution on the aromatic ring.

Summary of Key Vibrational Frequencies

The following table summarizes the expected key absorption bands for this compound, their origins, and their characteristic intensities.

| Wavenumber (cm⁻¹) | Vibrational Mode | Bond(s) Involved | Expected Intensity |

| ~3300 - 3100 | N-H Stretching (H-bonded) | N-H | Medium-Strong, Broad |

| ~3100 - 3000 | Aromatic C-H Stretching | =C-H | Weak-Medium, Sharp |

| ~1620 - 1450 | Aromatic Ring Stretching | C=C, C=N | Medium, Sharp |

| ~1330 - 1200 | Asymmetric C-F Stretching | C-F (in -CF₃) | Very Strong, Sharp |

| ~1180 - 1100 | Symmetric C-F Stretching | C-F (in -CF₃) | Very Strong, Sharp |

| ~900 - 700 | Aromatic C-H Out-of-Plane Bending | =C-H | Medium-Strong, Sharp |

| ~690 - 550 | C-Br Stretching | C-Br | Weak-Medium, Sharp |

Conclusion

The FT-IR spectrum of this compound provides a rich tapestry of information that, when correctly interpreted, serves as a powerful tool for structural confirmation. The presence of a broad N-H stretch, sharp aromatic C-H stretches above 3000 cm⁻¹, a series of intense C-F stretching bands between 1350-1100 cm⁻¹, and a low-frequency C-Br absorption collectively validate the molecular structure. By following a robust experimental protocol and applying a systematic approach to spectral interpretation, researchers and drug development professionals can confidently and efficiently verify the identity and quality of this important heterocyclic building block.

References

-

Title: Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method Source: PubMed, Guang Pu Xue Yu Guang Pu Fen Xi URL: [Link]

-

Title: Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method Source: ResearchGate URL: [Link]

-

Title: How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules Source: RSC Publishing, Physical Chemistry Chemical Physics URL: [Link]

-

Title: Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C Source: Bentham Open URL: [Link]

-

Title: FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations Source: PubMed, Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy URL: [Link]

-

Title: IR Spectroscopy Tutorial: Aromatics Source: University of Colorado Boulder, Department of Chemistry URL: [Link]

-

Title: 11.5: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

-

Title: The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations Source: Journal of the American Chemical Society URL: [Link]

-

Title: IR: alkyl halides Source: University of Colorado Boulder, Department of Chemistry URL: [Link]

-

Title: 1.7: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

-

Title: Synthesis molecular docking and DFT studies on novel indazole derivatives Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Infrared Spectrometry Source: Michigan State University, Department of Chemistry URL: [Link]

-

Title: NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: NH stretching spectra of imidazole monomers Source: ResearchGate URL: [Link]

-

Title: IR Absorption Table Source: University of Puget Sound URL: [Link]

-

Title: NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices Source: PubMed, Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Infrared Spectrometry [www2.chemistry.msu.edu]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Mass spectrometry fragmentation of 4-bromo-3-(trifluoromethyl)-1H-indazole

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-bromo-3-(trifluoromethyl)-1H-indazole

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways for this compound. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize mass spectrometry for the structural elucidation of complex heterocyclic molecules. By integrating established fragmentation principles with data from analogous structures, this guide offers a predictive framework for identifying the molecule and its fragments, discusses the causal logic behind fragmentation, and provides a validated experimental protocol for its analysis.

Introduction: The Structural Significance of Substituted Indazoles

Indazole derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous bioactive compounds.[1] The specific molecule of interest, this compound, combines several key features that are crucial for modulating biological activity: a heterocyclic indazole core, a bromine atom, and a trifluoromethyl group. The bromine can act as a handle for further synthetic modifications (e.g., cross-coupling reactions), while the trifluoromethyl group is often used to enhance metabolic stability and binding affinity.

Given its potential role as a key intermediate in pharmaceutical synthesis, the unambiguous structural confirmation of this compound is paramount.[2] Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for this purpose, providing a reproducible fragmentation pattern that serves as a molecular fingerprint.[3][4] Understanding this fragmentation is not merely an academic exercise; it is essential for reaction monitoring, impurity profiling, and metabolite identification. This guide elucidates the predicted fragmentation behavior of this molecule, grounding the predictions in the fundamental principles of gas-phase ion chemistry.[5]

Part 1: Foundational Principles of EI Fragmentation

Electron Ionization is a "hard" ionization technique that imparts significant energy (typically 70 eV) into the analyte molecule. This energy is sufficient to eject an electron, forming an energetically unstable molecular radical cation (M•+), which then undergoes a cascade of fragmentation reactions to yield smaller, more stable ions.[6] The fragmentation pathways are not random; they are governed by the relative strengths of chemical bonds and the stability of the resulting fragments (both the charged ion and the neutral loss).[3]

For this compound, several structural features will dictate its fragmentation:

-

The Aromatic Indazole System: Aromatic rings generally produce a prominent molecular ion peak due to the stability of the π-electron system.[4]

-

The C-Br Bond: This is one of the weaker bonds in the molecule and is susceptible to cleavage. The presence of bromine is readily identified by its characteristic isotopic pattern: 79Br and 81Br exist in nearly a 1:1 natural abundance, resulting in two peaks of roughly equal intensity separated by 2 m/z units (M•+ and M+2•+) for any bromine-containing fragment.[6]

-

The C-CF3 Bond: The trifluoromethyl group strongly influences fragmentation. Common fragmentation pathways for trifluoromethyl-substituted heterocyles include the loss of a ·CF3 radical or rearrangements involving fluorine atoms.[7]

-

The Indazole Ring: The N-N bond in the pyrazole moiety of the indazole is a potential site for initial cleavage, leading to characteristic ring-opening fragmentation patterns.[8]

Part 2: Predicted Fragmentation Pathways of this compound

The fragmentation of the molecular ion of this compound (calculated molecular weight: 265.96 g/mol for 79Br) is predicted to proceed through several competing high-energy pathways. The initial ionization event will form the molecular ion [C₈H₄BrF₃N₂]•+ at m/z 266 and 268 .

Caption: Predicted major fragmentation pathways for this compound.

Primary Fragmentation Pathways:

-

Loss of a Bromine Radical (Pathway A): This is a highly probable fragmentation due to the relative weakness of the C-Br bond. This pathway leads to the formation of the [M-Br]⁺ ion at m/z 187 . This fragment would not exhibit the M+2 isotopic pattern.

-

Loss of a Trifluoromethyl Radical (Pathway B): Cleavage of the C-CF₃ bond is another expected primary fragmentation. This results in the formation of the [M-CF₃]⁺ ion, which would be observed as an isotopic doublet at m/z 197/199 . This ion retains the bromine atom.

-

Loss of a Fluorine Radical (Pathway C): While less common than the loss of the entire CF₃ group, the expulsion of a single fluorine radical can occur, leading to the [M-F]⁺ ion at m/z 247/249 .[7]

Secondary Fragmentation:

The primary fragment ions will undergo further dissociation to produce smaller ions, which are critical for confirming the overall structure.

-

Fragmentation of the m/z 187 ion: The 3-(trifluoromethyl)-1H-indazolium cation may lose a molecule of hydrogen cyanide (HCN), a characteristic fragmentation of nitrogen-containing heterocycles, to produce an ion at m/z 160 .

-

Fragmentation of the m/z 197/199 ion: The 4-bromo-1H-indazolium cation could undergo cleavage of the five-membered ring. A likely pathway is the expulsion of a stable dinitrogen molecule (N₂) to yield a bromobenzocyclopropenyl cation at m/z 169/171 . Alternatively, loss of HCN could result in an ion at m/z 170/172 .

Part 3: Data Presentation and Interpretation

The predicted mass spectrum would be a composite of the ions generated through these pathways. The relative abundance of each peak depends on the kinetic and thermodynamic stability of the ions.

Table 1: Predicted Mass Spectral Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Notes |

| 266 / 268 | [C₈H₄BrF₃N₂]•+ | Molecular Ion (M•+) | Isotopic doublet confirms one bromine atom. Expected to be of moderate to high intensity. |

| 247 / 249 | [C₈H₄BrF₂N₂]⁺ | [M-F]⁺ | Loss of a fluorine radical. |

| 197 / 199 | [C₇H₄BrN₂]⁺ | [M-CF₃]⁺ | Loss of trifluoromethyl radical. Likely a significant peak. |

| 187 | [C₈H₄F₃N₂]⁺ | [M-Br]⁺ | Loss of bromine radical. Expected to be the base peak or a very intense peak. |

| 170 / 172 | [C₆H₃BrN]⁺ | [M-CF₃-HCN]⁺ | Secondary fragmentation from m/z 197/199. |

| 169 / 171 | [C₇H₄Br]⁺ | [M-CF₃-N₂]⁺ | Secondary fragmentation from m/z 197/199. |

| 160 | [C₇H₃F₃N]⁺ | [M-Br-HCN]⁺ | Secondary fragmentation from m/z 187. |

| 118 | [C₇H₄N₂]⁺ | [M-Br-CF₃]⁺ | Loss of both substituents from the molecular ion. |

Part 4: Experimental Protocol

To experimentally verify the predicted fragmentation, a standard protocol using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is recommended. This protocol is designed to be self-validating by ensuring proper separation and reproducible ionization.

Caption: Standard experimental workflow for GC-MS analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 100 µg/mL in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Ensure the sample is fully dissolved and free of particulate matter.

-

-

Gas Chromatography (GC) Conditions:

-

Injector: Splitless mode, 250°C.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent, is suitable for separating this type of semi-volatile compound.

-

Oven Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: Increase temperature at 20°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: Acquire data over a mass-to-charge ratio (m/z) range of 40 to 350 amu to ensure detection of the molecular ion and all significant fragments.

-

Transfer Line Temperature: 280°C.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to the target analyte.

-

Extract the mass spectrum from this peak.

-

Analyze the spectrum, identifying the molecular ion peak (m/z 266/268) and major fragment ions.

-

Compare the experimental fragmentation pattern with the predicted data in Table 1 to confirm the structure.

-

Conclusion

The mass spectrometric fragmentation of this compound is a predictable process governed by the fundamental chemistry of its functional groups. The dominant fragmentation pathways are hypothesized to be the cleavage of the C-Br and C-CF₃ bonds, leading to intense ions at m/z 187 and m/z 197/199, respectively. The characteristic isotopic signature of bromine serves as an invaluable tool for identifying bromine-containing fragments. By following the detailed experimental protocol provided, researchers can generate a high-quality mass spectrum to confidently confirm the identity and purity of this important synthetic intermediate, thereby supporting the rigorous demands of modern chemical and pharmaceutical research.

References

-

Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at: [Link]

-

Various Authors. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. National Center for Biotechnology Information. Available at: [Link]

-

Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. Available at: [Link]

-

Spiteller, G. (1966). Mass Spectrometry of Heterocyclic Compounds. In Advances in Heterocyclic Chemistry (Vol. 7, pp. 301-376). Academic Press. Available at: [Link]

-

Wei, J., et al. (2022). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. ACS Publications. Available at: [Link]

-

Al-Sanea, M. M., & Abdel-Aziz, M. (2023). Identification of Plant-Derived Bioactive Compounds Using Affinity Mass Spectrometry and Molecular Networking. National Center for Biotechnology Information. Available at: [Link]

-

Unknown Author. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine notes. Available at: [Link]

-

Wolfender, J. L., et al. (2020). Mass spectrometry-based metabolomics approach in the isolation of bioactive natural products. ResearchGate. Available at: [Link]

-

Wikipedia contributors. (n.d.). Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

-

S.A. Barringer, et al. (n.d.). Fragmentation and Interpretation of Spectra. LibreTexts. Available at: [Link]

-

Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]

-

Spicher, S., & Grimme, S. (2020). Quantum chemical calculation of electron ionization mass spectra for general organic and inorganic molecules. RSC Publishing. Available at: [Link]

-

Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. whitman.edu [whitman.edu]

- 5. Quantum chemical calculation of electron ionization mass spectra for general organic and inorganic molecules - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 8. researchgate.net [researchgate.net]

Solubility and stability of 4-bromo-3-(trifluoromethyl)-1H-indazole

An In-depth Technical Guide to the Solubility and Stability of 4-bromo-3-(trifluoromethyl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, often serving as a key building block in the synthesis of pharmacologically active agents.[1] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective handling, formulation, and the development of robust analytical methods. This guide provides a comprehensive overview of these characteristics, grounded in established chemical principles and supported by detailed, field-proven experimental protocols. We will explore the predicted solubility profile of this molecule and delineate a systematic approach for its empirical determination. Furthermore, this document outlines a complete workflow for assessing its chemical stability through forced degradation studies, in alignment with regulatory expectations for drug development.[2][3]

Part 1: Physicochemical Characterization and Predicted Solubility

The structure of this compound, featuring a brominated benzene ring fused to a pyrazole ring with a trifluoromethyl group, dictates its physicochemical behavior. The presence of the electron-withdrawing trifluoromethyl group and the bromine atom, combined with the aromatic system, results in a molecule with significant hydrophobicity.

This inherent hydrophobicity is quantitatively suggested by the calculated octanol-water partition coefficient (XLogP3) of structurally similar indazoles, which consistently falls in the range of 3.1 to 3.2.[4][5][6] This value indicates a strong preference for non-polar environments over aqueous media, predicting poor water solubility but good solubility in many organic solvents. The indazole moiety provides both a hydrogen bond donor (N-H) and acceptor sites, allowing for interactions with a range of protic and aprotic solvents.

Predicted Physicochemical Properties

| Property | Predicted Value | Source / Rationale |

| Molecular Formula | C₈H₄BrF₃N₂ | Based on chemical structure.[5][6] |

| Molecular Weight | ~265.03 g/mol | Calculated based on atomic weights.[5][6] |

| XLogP3 | ~3.1 - 3.2 | A measure of lipophilicity; based on analogous compounds.[4][5][6] |

| Hydrogen Bond Donors | 1 | From the indazole N-H group.[5][6] |

| Hydrogen Bond Acceptors | 3-4 | From the indazole nitrogen atoms and fluorine atoms.[4] |

| Aqueous Solubility | Sparingly Soluble / Insoluble | Predicted from high XLogP3 value. |

Predicted Solubility in Common Laboratory Solvents

| Solvent Type | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | High | These solvents effectively solvate the molecule through dipole-dipole interactions without interfering with the N-H hydrogen bond donor. DMSO is often an excellent choice for creating high-concentration stock solutions.[7][8] |

| Polar Protic | Methanol, Ethanol | Moderate to High | The molecule can act as both a hydrogen bond donor and acceptor with these solvents. Solubility is generally good. |

| Non-Polar | Dichloromethane (DCM), Chloroform | Moderate | The hydrophobic aromatic and halogenated portions of the molecule interact favorably with these solvents. |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS) | Very Low | The high lipophilicity of the molecule leads to poor interaction with water, resulting in low aqueous solubility.[9] |

Part 2: Experimental Determination of Solubility

While predictions are useful, empirical determination is essential for drug development. The following protocols describe robust methods for quantifying both thermodynamic and kinetic solubility.

Diagram: Workflow for Solubility Determination

Caption: Workflow for determining thermodynamic and kinetic solubility.

Protocol 1: Thermodynamic Solubility Determination

This method measures the equilibrium concentration of a compound in a saturated solution and is considered the gold standard.

Rationale: By allowing the system to reach equilibrium over an extended period (24-48 hours), this protocol ensures that the measured concentration represents the true maximum solubility of the compound under the specified conditions, which is critical for understanding its behavior in biological systems and for formulation development.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial. Ensure enough solid is added so that it remains visible after the equilibration period.

-

Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

-

Sample Collection: After equilibration, carefully remove the vials. Allow the solid to settle.

-

Separation: Remove the undissolved solid by centrifuging the samples at high speed (e.g., 14,000 rpm for 15 minutes) or by filtering through a 0.22 µm syringe filter. This step is critical to avoid artificially inflating the measured concentration.

-

Quantification: Carefully take an aliquot of the clear supernatant, dilute it with mobile phase, and analyze it using a validated stability-indicating HPLC-UV or LC-MS method.[10]

-

Calculation: Determine the concentration of the compound in the supernatant by comparing its peak area to a standard calibration curve prepared from a stock solution of known concentration (typically in DMSO or methanol).

Protocol 2: Kinetic Solubility Determination

This high-throughput method measures the concentration at which a compound precipitates when added from a concentrated organic stock solution into an aqueous buffer.

Rationale: This protocol mimics the conditions encountered in many high-throughput screening (HTS) assays where compounds are introduced from a DMSO stock. It measures the apparent solubility before equilibrium is reached and is invaluable for identifying potential precipitation issues in early-stage biological testing.[8]

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.

-

Sample Preparation: In a 96-well plate, add the stock solution to the aqueous buffer (e.g., PBS, pH 7.4) to achieve a range of final concentrations (e.g., 1 µM to 200 µM). Ensure the final DMSO concentration is consistent and low (e.g., 1-2%).

-

Incubation: Cover the plate and shake at room temperature for a defined period, typically 1.5 to 2 hours.

-

Analysis: Measure the amount of compound that has precipitated using nephelometry (light scattering) or by filtering the plate and analyzing the filtrate concentration via HPLC-UV, as described in the thermodynamic protocol. The concentration just before precipitation occurs is the kinetic solubility.

Part 3: Chemical Stability and Forced Degradation Analysis

Assessing the intrinsic stability of a molecule is a cornerstone of drug development. Forced degradation (or stress testing) studies are conducted to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods, as mandated by ICH guidelines.[3][11][12] The goal is to induce a relevant level of degradation, typically 5-20%, to ensure that potential degradants can be reliably detected and resolved from the parent compound.[11]

Diagram: Forced Degradation Study Workflow

Caption: General workflow for a forced degradation study.

Protocol 3: Forced Degradation Study

Rationale: This protocol systematically exposes the molecule to harsh conditions to accelerate its decomposition. By analyzing the resulting mixtures, we can proactively identify potential impurities that might form during manufacturing or long-term storage and ensure the primary analytical method can separate them from the active ingredient. This is a critical step for ensuring drug product safety and efficacy.[2][12]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a mixture of acetonitrile and water. If solubility is an issue, a co-solvent like methanol can be used.[2][13]

-

Application of Stress Conditions: For each condition, prepare a sample and a corresponding control (stored at ambient temperature, protected from light).

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60-80°C.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60-80°C.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.[11]

-

Thermal Degradation: Incubate a vial of the stock solution in an oven at 80°C. A solid-state sample should also be stressed in parallel.[8]

-

Photolytic Degradation: Expose a solution in a transparent vial to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Wrap a control sample in aluminum foil to serve as a dark control.[8]

-

-

Time Points: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours). The goal is to find a time point with 5-20% degradation.

-

Sample Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the reaction and prevent damage to the HPLC column.

-

Analysis:

-

Analyze all stressed samples, controls, and an unstressed standard using a stability-indicating HPLC method, typically with a C18 column and a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile).[10]

-

Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to obtain mass information on the parent peak and any new peaks (degradants).

-

-

Data Interpretation:

-

Calculate the percentage of degradation for the parent compound.

-

Determine the relative retention times and peak areas of any degradation products.

-

The ability of the method to separate all degradant peaks from the parent peak demonstrates its "stability-indicating" nature.

-

Conclusion

This compound is a lipophilic molecule with predictably low aqueous solubility and good solubility in common organic solvents like DMSO and methanol. While these predictions provide a strong foundation, the experimental protocols detailed in this guide are essential for obtaining the precise quantitative data required for formulation and preclinical development. The comprehensive forced degradation workflow provides a clear path for assessing the molecule's intrinsic chemical stability and for developing the validated, stability-indicating analytical methods that are a prerequisite for any successful drug development program. This integrated understanding of solubility and stability is fundamental to advancing molecules like this compound from chemical curiosities to potential therapeutic agents.

References

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. 4-Bromo-1-methyl-6-(trifluoromethyl)-1H-indazole | C9H6BrF3N2 | CID 131565226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-6-(trifluoromethyl)-1H-indazole | C8H4BrF3N2 | CID 24729232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Bromo-3-(trifluoromethyl)-1H-indazole | C8H4BrF3N2 | CID 21407814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pharmainfo.in [pharmainfo.in]

- 12. pharmtech.com [pharmtech.com]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

The Strategic Incorporation of the Trifluoromethyl Group in Indazole-Based Drug Design: A Technical Guide

Executive Summary: The indazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] A key strategy for optimizing these molecules is the incorporation of the trifluoromethyl (CF3) group. This guide elucidates the multifaceted role of the CF3 group in indazole derivatives, detailing its profound impact on physicochemical properties, pharmacokinetics, and pharmacodynamics. By leveraging its unique electronic and steric characteristics, medicinal chemists can enhance metabolic stability, modulate acidity, increase binding affinity, and ultimately design more effective and safer drug candidates. This document serves as a technical resource for researchers and drug development professionals, providing insights into the strategic application of trifluoromethylation in the pursuit of novel indazole-based therapeutics.

Introduction

The Indazole Scaffold: A Privileged Heterocycle in Medicinal Chemistry

Indazole, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved drugs.[2][3] Its rigid structure and versatile substitution patterns allow for precise three-dimensional orientation of functional groups, facilitating interactions with a wide range of biological targets.[4] Indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[2][5][6] Several successful drugs, such as the PARP inhibitor Niraparib and the kinase inhibitor Axitinib, feature the indazole core, underscoring its importance in modern drug discovery.[7]

The Trifluoromethyl Group: A Game-Changer in Modern Drug Design

The strategic incorporation of fluorine, particularly as a trifluoromethyl (CF3) group, is a transformative tool in medicinal chemistry.[8] The CF3 group is often used as a bioisostere for a methyl or chloro group but possesses a unique combination of properties that can dramatically improve a drug candidate's profile.[9] Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability make it a powerful substituent for fine-tuning a molecule's characteristics.[10][11] When appended to a privileged scaffold like indazole, the CF3 group can unlock significant therapeutic potential.

Part 1: The Physicochemical Impact of the Trifluoromethyl Group on the Indazole Core

The introduction of a CF3 group onto an indazole ring profoundly alters its fundamental physicochemical properties, which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Enhancing Metabolic Stability: The CF3 Group as a Metabolic Shield

A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes.[12] Aromatic rings and methyl groups are common sites of oxidative metabolism. Replacing a hydrogen atom or a metabolically labile methyl group with a CF3 group can effectively block this pathway.[13] The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, making it highly resistant to enzymatic cleavage.[10][14] This "metabolic shielding" leads to a longer drug half-life, reduced clearance, and improved oral bioavailability.[8][12]

Caption: The CF3 group blocks oxidative metabolism at a labile position.

Tuning Lipophilicity and Permeability

Lipophilicity, often measured as the partition coefficient (logP), is critical for membrane permeability and drug absorption. The CF3 group is highly lipophilic (Hansch-Fujita π constant ≈ +0.88) and its introduction generally increases a molecule's logP.[10][14] This enhancement can improve a drug's ability to cross biological membranes, including the blood-brain barrier.[10] However, the effect is nuanced; the position of the CF3 group relative to other polar groups can influence whether it enhances or, in some cases, decreases lipophilicity due to intramolecular interactions.[15] This allows for the fine-tuning of a compound's solubility and permeability to achieve an optimal balance for bioavailability.[10][16]

Modulating Acidity (pKa): The Inductive Power of the CF3 Moiety

The CF3 group is a potent electron-withdrawing group due to the high electronegativity of the three fluorine atoms.[9][14] When attached to the indazole ring, it significantly lowers the electron density of the aromatic system. This strong inductive effect has a pronounced impact on the pKa of the indazole's N-H proton. By withdrawing electron density, the CF3 group stabilizes the conjugate base, thereby increasing the acidity (lowering the pKa) of the N-H proton.[17] This modulation of pKa is critical as it affects the ionization state of the drug at physiological pH, which in turn influences receptor binding, solubility, and cell permeability.

| Compound | Substituent (Position) | Approximate pKa (N1-H) | Effect |

| 1H-Indazole | None | ~14 | Reference |

| 5-Methyl-1H-indazole | -CH3 (electron-donating) | ~14.2 | Decreased Acidity |

| 5-Nitro-1H-indazole | -NO2 (electron-withdrawing) | ~11.5 | Increased Acidity |

| 5-Trifluoromethyl-1H-indazole | -CF3 (strongly electron-withdrawing) | ~12.0 | Significantly Increased Acidity |

Note: pKa values are illustrative approximations to demonstrate the electronic effect.

Part 2: The Trifluoromethyl Group in Action: Enhancing Pharmacological Activity

Beyond modifying physicochemical properties, the CF3 group plays a direct role in enhancing pharmacodynamics by improving how a drug interacts with its biological target.

Improving Target Binding and Selectivity